(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone
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Description
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been shown to interact with various biological targets, including muscarinic receptors and acetylcholinesterase .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can act as functionally selective agonists or antagonists at their target sites . They may bind to their targets, altering their conformation and modulating their activity.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to impact various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, will likely influence its bioavailability .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it may have potential therapeutic effects .
Biological Activity
The compound (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- 1,2,4-Oxadiazole moiety : Known for its diverse biological activities.
- Diethoxyphenyl group : Contributes to the lipophilicity and overall stability of the compound.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C18H22N4O3 |
Molecular Weight | 342.39 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring : Utilizing cyclization reactions from appropriate precursors.
- Azetidine ring formation : Achieved through nucleophilic substitution reactions.
- Attachment of the diethoxyphenyl group : Conducted via electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains, including resistant strains such as Staphylococcus aureus.
A study on related 1,3,4-oxadiazole derivatives highlighted their strong bactericidal effects without significant cytotoxicity to normal cell lines like L929 . The mechanism appears to involve disruption of biofilm formation and interference with bacterial transcription processes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others enhanced cell viability compared to controls .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme inhibition : Compounds with oxadiazole moieties often act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival.
- Receptor modulation : The azetidine component may facilitate binding to various receptors involved in cellular signaling pathways.
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with other similar structures:
Compound Type | Example | Biological Activity |
---|---|---|
Oxadiazole Derivatives | 3-Acetyl-1,3,4-oxadiazoline | Antimicrobial |
Quinazolinone Derivatives | 2-Methylquinazolin derivatives | Anticancer |
Piperidine Derivatives | Piperidine-based compounds | Analgesic and anti-inflammatory |
Case Studies
Recent literature reviews have documented the synthesis and biological testing of various oxadiazole derivatives. For instance:
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-24-15-8-7-13(9-16(15)25-4-2)19(23)22-10-14(11-22)18-20-17(21-26-18)12-5-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLXXUJUSWGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.